3-Amino-7-methoxy-4H-chromen-4-one
Overview
Description
Mechanism of Action
Target of Action
The primary target of 3-Amino-7-methoxy-4H-chromen-4-one is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .
Mode of Action
This compound interacts with tubulin at the binding sites of colchicine . Colchicine is a potent inhibitor of microtubule polymerization by binding to tubulin . By interacting with these binding sites, this compound obstructs the polymerization of tubulin .
Biochemical Pathways
The obstruction of tubulin polymerization leads to G2/M cell-cycle arrest . This means that the cells are unable to progress from the G2 phase to the mitosis (M) phase, which is a critical step in cell division . This disruption in the cell cycle can lead to apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s molecular weight (19119) and its physical form (pale-yellow to yellow-brown solid) suggest that it may have good bioavailability .
Result of Action
The result of this compound’s action is the induction of apoptosis . By obstructing tubulin polymerization and causing G2/M cell-cycle arrest, the compound triggers caspase-dependent apoptosis, leading to cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s storage temperature (2-8°C) suggests that it may be sensitive to heat . Additionally, its physical form (solid) indicates that it may be stable under normal conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-7-methoxy-4H-chromen-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 7-methoxy-4H-chromen-4-one with an appropriate amine source under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve efficient and cost-effective production . Quality control measures are implemented to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-7-methoxy-4H-chromen-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its biological activity.
Substitution: The amino and methoxy groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce a wide range of substituted chromen-4-one derivatives .
Scientific Research Applications
3-Amino-7-methoxy-4H-chromen-4-one has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Amino-7-methoxy-4H-chromen-4-one include other chromen-4-one derivatives such as:
- 7-Amino-4-methylchromen-4-one
- 3-Hydroxy-7-methoxychromen-4-one
- 3-Amino-4H-chromen-4-one
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of amino and methoxy groups, which confer distinct chemical and biological properties . This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
3-amino-7-methoxychromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-13-6-2-3-7-9(4-6)14-5-8(11)10(7)12/h2-5H,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGHLYDLAKNGYQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CO2)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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